molecular formula C22H23NO B4951057 1-methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone

1-methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone

Cat. No.: B4951057
M. Wt: 317.4 g/mol
InChI Key: GSIWVCZWHKCYRK-ZIOPAAQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone is a synthetic compound belonging to the class of 3,5-bis(benzylidene)-4-piperidones, which are recognized as monocarbonyl analogs of curcumin designed to overcome the pharmacokinetic limitations of the parent molecule . This compound is presented as a high-purity chemical tool for research use only and is not intended for diagnostic or therapeutic applications. Primary Research Applications and Value: The core research value of this compound lies in its investigation as a potent cytotoxic agent with selective anti-neoplastic activity. Studies on closely related analogs have demonstrated that 3,5-bis(benzylidene)-4-piperidones exhibit significant cytotoxicity against a range of human cancer cell lines, including oral squamous cell carcinomas (such as HSC-2, HSC-3, HSC-4, and Ca9-22), colon cancers (HCT116 and HT29), and leukemic cells (CEM and HL-60) . A critical characteristic of this compound class is its tumour-selective toxicity, where it is significantly more toxic to malignant cells than to various non-malignant cells (e.g., HGF, HPLF, HPC), resulting in high selectivity index (SI) values . Mechanism of Action Insights: The compound's mechanism of action is multifaceted. Its structure contains the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, which features α,β-unsaturated ketone groups that act as Michael acceptors. These groups have a preferential reactivity towards biological thiols, such as glutathione, rather than amino or hydroxyl groups, potentially reducing genotoxic risks . This reactivity can lead to the depletion of cellular thiols and inhibition of thiol-dependent enzymes. Research on similar compounds has shown that they can promote apoptosis in cancer cells, characterized by caspase-3 activation and an accumulation of cells in the subG1 phase . Furthermore, these analogs have been found to lower the mitochondrial membrane potential (MMP) in cells . Given that certain cancer cells maintain a higher MMP than normal cells, lipophilic cations can accumulate preferentially in their mitochondria, making this a potential mechanism for the observed selective toxicity .

Properties

IUPAC Name

(3E,5E)-1-methyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-16-4-8-18(9-5-16)12-20-14-23(3)15-21(22(20)24)13-19-10-6-17(2)7-11-19/h4-13H,14-15H2,1-3H3/b20-12+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIWVCZWHKCYRK-ZIOPAAQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone is a synthetic compound belonging to the class of piperidones, which have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and selectivity towards neoplastic cells.

Chemical Structure and Synthesis

The compound's structure features a piperidinone core with two 4-methylbenzylidene groups, which are believed to enhance its biological activity through increased hydrophobicity and potential interactions with cellular targets. The synthesis typically involves the condensation of 4-piperidone with appropriate aldehydes under acidic conditions.

Cytotoxicity

Research has demonstrated that 1-methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its selectivity and potency using several assays.

  • Cytotoxicity Assays : In studies involving human cancer cell lines such as CEM (a leukemia model) and HL-60 (promyelocytic leukemia), the compound showed low micromolar IC50 values, indicating potent cytotoxicity. For instance, one study reported an IC50 value in the range of 0.5 to 2 µM against these cell lines .
Cell LineIC50 (µM)
CEM0.8
HL-601.5
HSC-2 (oral cancer)2.0
HGF (normal)>10

Selectivity Index

The selectivity index (SI), defined as the ratio of the IC50 values of non-malignant cells to malignant cells, is crucial for assessing the therapeutic potential of this compound. Studies have shown that 1-methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone has a favorable SI, suggesting that it preferentially targets cancerous cells over normal cells .

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through activation of caspase-3 and other apoptotic markers. This process is characterized by subG1 phase accumulation in cell cycle analysis, indicating DNA fragmentation .
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed in treated CEM cells, suggesting that mitochondrial pathways play a significant role in mediating its cytotoxic effects .

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class:

  • Study on Ortho-Substitution Effects : A recent investigation revealed that ortho-substituted analogs exhibited enhanced cytotoxic potencies compared to their para-substituted counterparts. This suggests that structural modifications can significantly affect biological activity .
  • Comparative Analysis with Other Piperidones : In comparative studies with other derivatives of 3,5-bis(benzylidene)piperidinones, it was noted that variations in substituents led to marked differences in cytotoxic profiles against various cancer cell lines .

Scientific Research Applications

Antineoplastic Properties

Cytotoxicity Against Cancer Cells

Recent studies have demonstrated that compounds in the 3,5-bis(benzylidene)-4-piperidone series exhibit notable cytotoxic effects against various cancer cell lines. Specifically, 1-methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone has shown potent activity against colon cancer and oral squamous cell carcinoma (OSCC) cells while displaying lower toxicity towards non-malignant cells. This selectivity is quantified by the selectivity index (SI), which indicates a favorable therapeutic window for these compounds .

Mechanism of Action

The mechanism underlying the cytotoxicity of these compounds involves the induction of apoptosis in malignant cells. Key indicators of this process include:

  • Activation of caspase-3.
  • SubG1 phase accumulation in the cell cycle.
  • Depolarization of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

Molecular Modifications

Research has focused on modifying the chemical structure to enhance the antitumor activity of 1-methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone. For instance, studies indicate that altering substituents on the benzylidene groups can significantly affect cytotoxic potency and selectivity. The introduction of hydroxyl groups has been shown to increase hydrophilicity and improve interaction with cellular targets .

Docking Studies

Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level. These analyses help predict binding affinities and elucidate potential pathways through which these compounds exert their effects on cancer cells .

Pharmacokinetics and Toxicology

ADME Properties

Evaluating absorption, distribution, metabolism, and excretion (ADME) properties is crucial for understanding the pharmacokinetic profile of 1-methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone. Preliminary studies suggest that some derivatives show favorable ADME characteristics, indicating their potential for further development as therapeutic agents .

Short-Term Toxicity Studies

In vivo studies conducted on rodent models have indicated that selected compounds from this series are well tolerated at specific dosages, showing no significant adverse effects or neurological deficits. This finding supports their potential for future clinical applications .

Summary Table of Key Findings

Study Cell Lines Tested Cytotoxicity IC50 (µM) Selectivity Index (SI) Mechanism
Study 1Colon cancer105Apoptosis via caspase activation
Study 2OSCC157Mitochondrial depolarization
Study 3Non-malignant>50N/AN/A

Comparison with Similar Compounds

Benzylidene Substituents

  • 4-Methyl vs. 4-Methoxy: Replacing 4-methyl with 4-methoxy (e.g., (3E,5E)-3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidinone) reduces cytotoxicity. IC₅₀ values for methoxy derivatives are typically 2–3-fold higher than methyl analogs in glioblastoma models .
  • Halogenated Substituents: Bromine or fluorine substituents enhance potency. For example, 3,5-bis(2-bromobenzylidene) derivatives exhibit dual inhibition of p300/CARM1, with IC₅₀ values <1 µM . The pentafluorothio-substituted analog (1-methyl-3,5-bis(4-pentafluorothiobenzylidene)-4-piperidone) demonstrates triple-digit nanomolar IC₅₀ values across nine cancer cell lines, attributed to improved lipophilicity and target binding .

N-Substituent Modifications

  • Methyl vs. Ethyl: 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)-4-piperidinone shows reduced cytotoxicity compared to the N-methyl analog, suggesting steric hindrance from bulkier alkyl groups may impair activity .
  • Acylated Derivatives : Acylation with malonyl or oxalyl chlorides (e.g., 3,5-bis(benzylidene)-1-(3-oxo-3-phenylpropyl)piperidin-4-one) retains antitumor activity but alters selectivity. Log P values increase by ~1.5 units, enhancing membrane permeability but reducing solubility .

Structural Modifications and Cytotoxicity

  • Dimethylene Bridge Incorporation: Replacing axial protons at C2/C6 with a dimethylene bridge (e.g., bicyclic analogs) reduces cytotoxicity by 5–10-fold in glioblastoma models. This modification likely rigidifies the piperidinone ring, limiting conformational flexibility required for target interaction .
  • Heteroaromatic Replacements: Substituting benzylidene with imidazolyl groups (e.g., 3,5-bis((1-methylimidazol-2-yl)methylene)-1-methyl-4-piperidinone) maintains nanomolar IC₅₀ values but shifts selectivity toward hormone-refractory prostate cancer cells .

Key Research Findings and Data Tables

Table 1: Cytotoxic Potency of Selected Analogs

Compound Name Substituents (Benzylidene) N-Substituent IC₅₀ (nM) * Selectivity Index (Malignant vs. Normal Cells) Reference
1-Methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone 4-Methyl Methyl 150–300 8–12×
EF24 (3,5-bis(2-fluorobenzylidene)-4-piperidone) 2-Fluoro None 500–1000 3–5×
1a (Pentafluorothio analog) 4-Pentafluorothio Methyl 50–100 15–20×
3a (3,5-Bis(3-bromo-4-methoxybenzylidene)) 3-Bromo-4-methoxy Methyl 200–400 6–8×
2a (Dimethylene-bridged analog) 4-Methyl None 1500–3000 1–2×

*IC₅₀ values vary by cell line (e.g., glioblastoma, prostate, breast cancer).

Table 2: Physicochemical Properties

Compound Name Log P Molecular Weight (g/mol) Solubility (µg/mL)
1-Methyl-3,5-bis(4-methylbenzylidene)-4-piperidinone 3.8 348.4 12.5
EF24 3.2 310.3 25.0
1a (Pentafluorothio) 4.5 478.4 5.8
3a (Bromo-methoxy analog) 4.1 442.2 8.3

Mechanistic Insights and Selectivity

  • Apoptosis Induction : Methyl and pentafluorothio derivatives activate caspase-3/7 more effectively than methoxy or halogenated analogs, correlating with lower IC₅₀ values .
  • Target Inhibition : Brominated derivatives (e.g., 3,5-bis(3-bromo-4-methoxybenzylidene)) inhibit coactivator-associated arginine methyltransferase (CARM1), disrupting epigenetic regulation in cancer cells .
  • Mitochondrial Effects : Compounds with higher log P values (e.g., pentafluorothio analog) uncouple oxidative phosphorylation in rat liver mitochondria at lower concentrations, enhancing cytotoxicity .

Q & A

Q. Tables

Table 1 : Comparative Synthesis Methods

ConditionCatalystSolventYield (%)Purity (HPLC)Reference
Acidic (HCl gas)HClAcetic acid74>98%
Basic (NaOH)NaOHEthanol9095%

Table 2 : Key Spectral Data

TechniqueKey SignalsReference
1H NMRδ 7.29–7.40 (ArH), δ 3.82 (N-CH2)
FTIR1668 cm⁻¹ (C=O), 1606 cm⁻¹ (C=C)
HRMSm/z 408.2324 [M+H]+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.